Deltasol
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for Deltasol is (11β,16α)-21-(3-carboxy-1-oxopropoxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione . This nomenclature reflects its steroid backbone, functional group substitutions, and succinate esterification at the C21 position. Alternative designations include:
Regulatory identifiers further classify this compound under PubChem CID 235849, with its sodium salt form (dexamethasone sodium succinate) assigned CID 90479300.
Molecular Formula and Weight Validation
The molecular formula C$${26}$$H$${33}$$FO$$8$$ was confirmed via high-resolution mass spectrometry and computational validation using PubChem’s algorithms, yielding a molecular weight of 492.5 g/mol . For the sodium salt derivative (C$${26}$$H$${32}$$FNaO$$8$$), the molecular weight increases to 514.5 g/mol due to the substitution of a hydrogen atom with sodium.
Table 1: Molecular Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C$${26}$$H$${33}$$FO$$_8$$ |
| Molecular Weight | 492.5 g/mol |
| CAS Registry Number | 3800-86-0 |
| IUPAC Name | (11β,16α)-21-(3-carboxy-1-oxopropoxy)-9-fluoro |
Properties
IUPAC Name |
4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKLVCVEJCEIJD-LYRWTKHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191416 | |
| Record name | Deltasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-86-0 | |
| Record name | Dexamethasone hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deltasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deltasol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXAMETHASONE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Compartment Bag System
- Three-compartment bag design: this compound is packaged in a three-compartment bag system, allowing the preparation of different low-sodium solutions by mixing specific compartments before use.
- Mixing compartments: For instance, mixing compartments A and C yields a solution with 2.0% glucose and 115 mmol/l sodium, while mixing compartments B and C results in 2.5% glucose and 102 mmol/l sodium.
Sodium and Glucose Concentration Adjustment
- Low-sodium formulation: The sodium concentration in this compound is deliberately reduced compared to conventional dialysates to enhance sodium removal.
- Glucose compensation: To maintain ultrafiltration despite reduced sodium, glucose concentration is adjusted (increased) in low and high replacement fluids, while medium replacement solutions remain uncompensated.
Formulation Process
- Sterile mixing: The compartments are mixed in a sterile environment immediately prior to administration to ensure stability and efficacy.
- Quality control: The formulation undergoes rigorous quality checks for glucose and sodium concentration to meet clinical standards.
Analytical Methods in Preparation and Quality Assurance
The preparation of this compound is supported by advanced analytical techniques to ensure the correct composition and safety of the solution.
| Analytical Parameter | Method Used | Instrument/Technique | Purpose |
|---|---|---|---|
| Glucose concentration | Hexokinase enzymatic method | Beckman synchronic LX20 auto-analyzer | Quantification of glucose content |
| Sodium concentration | Flame photometry | Model 420 Flame Photometer (Sherwood) | Measurement of sodium ion concentration |
| C-reactive protein (safety) | High-sensitivity turbidimetric assay | Clinical Chemistry Department protocols | Monitoring inflammatory markers |
| Total Body Water (TBW) | Bioimpedance or dilution techniques | Standard clinical methods | Assessment of fluid status |
These methods ensure that each batch of this compound conforms to the required chemical and safety specifications before clinical use.
Summary Table of this compound Preparation Variants
| Variant Name | Glucose Concentration (%) | Sodium Concentration (mmol/l) | Glucose Compensation | Intended Use |
|---|---|---|---|---|
| This compound Low | 2.0 | 115 | Yes | Replacement for 1.5% glucose solutions |
| This compound Medium | 2.5 | 102 | No | Replacement for 2.5% glucose solutions |
| This compound High | 3.9 | Variable (not specified) | Yes | Replacement for high glucose solutions |
Notes on Manufacturing and Quality Control
- Flow rate and heat measurement: In industrial settings, flowmeters and heat quantity measurement options are integrated into the production process to monitor the thermal and flow characteristics of the solution, ensuring consistent quality.
- Antifreeze considerations: The heat transfer medium’s antifreeze type and concentration (e.g., propylene glycol, ethylene glycol) are adjusted during preparation to maintain stability and performance.
Chemical Reactions Analysis
Types of Reactions: Deltasol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which can be used for different therapeutic purposes.
Scientific Research Applications
Chemical and Biological Applications
Deltasol's ability to interact favorably with other substances enhances its utility in laboratory and industrial settings. It has been identified as a facilitator in chemical processes, improving the solubility of otherwise insoluble compounds.
This compound's biodegradable nature makes it particularly appealing for environmentally conscious applications. It is used in formulations designed to minimize ecological impact while maintaining effectiveness.
Use in Water Treatment
Research has demonstrated that this compound can facilitate the removal of contaminants from water systems. Its properties enable it to stabilize suspensions and enhance the efficiency of filtration processes.
Clinical Application in Dialysis
A significant application of this compound was observed in a clinical study involving low-sodium peritoneal dialysis fluids. The study aimed to evaluate the effectiveness of this compound-based solutions compared to conventional dialysis fluids. Results indicated that using this compound significantly increased sodium removal from patients undergoing dialysis, thereby improving their overall fluid status and reducing blood pressure .
Table 2: Clinical Study Overview
| Parameter | Conventional Solution | This compound Solution |
|---|---|---|
| Sodium Removal (mmol/day) | 20-30 | 50-60 |
| Blood Pressure (mmHg) | Stable | Reduced |
| Thirst Level (Scale 1-10) | 5 | 3 |
Industrial Use in Solar Thermal Systems
This compound is also utilized in solar thermal systems as part of control mechanisms for optimizing energy efficiency. The this compound BS series controllers manage solar hot water systems by ensuring optimal temperature regulation and energy use .
Table 3: Features of this compound Controllers
| Feature | Description |
|---|---|
| Drainback Option | Prevents fluid loss during system downtime |
| Heat Quantity Measurement | Monitors energy output from solar collectors |
| Function Control | Allows for precise adjustment of operational parameters |
Mechanism of Action
Deltasol exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes . This leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds: Deltasol vs. Gambrosol® Trio
Study Design and Patient Demographics
A 2009 study compared this compound with Gambrosol® trio, a glucose-lactate-containing, low-GDP PD fluid, in 40 patients (30% diabetic, 62.5% with cardiovascular disease, 45% with hyperlipidemia). Patients were divided into two groups based on baseline glucose prescriptions (Group A: low-G; Group B: medium-G). This compound replaced one daily Gambrosol® trio bag over two months .
Key Performance Metrics
Table 1: Ultrafiltration (UF) and Sodium Removal (NaR) Comparison
| Parameter | Gambrosol® Trio Group | This compound Group |
|---|---|---|
| Baseline Daily UF (mL) | Significantly higher (P=0.002) | Lower |
| UF After 1 Month | Slight decline | Significant reduction |
| Actual NaR (mmol/dwell) | 10.6 ± 27.6 | 62.5 ± 26.3 |
| Predicted NaR (mmol/dwell) | 37 | 53 |
| Diffusion-Driven NaR Increase | Minimal | Major contributor to NaR |
Key Findings:
Ultrafiltration Dynamics : Gambrosol® trio initially showed higher UF capacity, but this compound demonstrated superior long-term sodium balance by reducing UF dependency while enhancing diffusion-mediated NaR .
Sodium Removal Efficiency : this compound achieved 62.5 ± 26.3 mmol/dwell NaR, exceeding its predicted value (53 mmol/dwell). In contrast, Gambrosol® trio underperformed (10.6 ± 27.6 vs. 37 mmol/dwell), attributed to lower UF efficiency .
Clinical Implications : this compound’s diffusion-driven NaR aligns with the three-pore model, making it advantageous for patients requiring precise sodium management without excessive fluid removal .
Biological Activity
Deltasol is a compound primarily associated with solar thermal systems, particularly in the context of heat transfer fluids and controllers for solar water heating applications. This article focuses on the biological activity of this compound, examining its properties, applications, and relevant research findings.
Chemical Composition and Properties
This compound is often formulated as a heat transfer fluid, which is essential for efficient energy transfer in solar thermal systems. The primary components include:
- Plant-based Glycol : This component provides low toxicity and environmental sustainability.
- Additives : These enhance thermal stability and reduce the risk of degradation at high temperatures.
Research Findings
- Thermal Stability : Studies have shown that this compound exhibits superior thermal stability compared to traditional monopropylene glycol fluids. It maintains its properties under high-temperature conditions, reducing the risk of system failures due to overheating .
- Environmental Impact : The plant-based formulation of this compound contributes to lower environmental impact compared to synthetic alternatives. Its biodegradability and non-toxic nature make it suitable for applications where leakage could pose ecological risks .
- Efficiency in Solar Systems : Research indicates that systems utilizing this compound as a heat transfer fluid demonstrate improved efficiency in heat retention and energy output. For instance, a case study involving a sports complex revealed that the integration of this compound allowed for optimal heating performance while minimizing maintenance costs .
Case Study 1: Sports Complex Heating System
- Location : Saint-Antonin, France
- System Components :
- 350 kW wood pellet boiler
- 65 m² flat solar panels with this compound E sensors
- Semi-instantaneous FWS 750 DHW cylinder
- Findings : The use of this compound facilitated effective temperature management, ensuring comfortable heating for users while optimizing energy consumption .
Case Study 2: Residential Solar Water Heating
- System Description : A residential solar water heating system utilizing this compound was monitored over a summer season.
- Results :
- Achieved an average temperature retention of 95°C.
- Minimal degradation of the fluid was observed, confirming its stability over extended use.
Data Table: Comparison of Heat Transfer Fluids
| Property | This compound | Monopropylene Glycol | Water |
|---|---|---|---|
| Thermal Stability | High | Moderate | Low |
| Biodegradability | Yes | No | Yes |
| Toxicity | Low | Moderate | None |
| Operating Temperature | Up to 150°C | Up to 100°C | Up to 100°C |
| Maintenance Frequency | Low | High | Low |
Q & A
Q. What experimental design considerations are critical when comparing sodium concentrations in dialysis solutions like this compound®?
- Methodological Answer : Use a controlled group design (e.g., compensated vs. uncompensated groups) to isolate variables such as sodium (115–132 mmol/L) and glucose (1.5–2.0%) levels. Ensure blinding in data collection to minimize bias, and apply ANOVA to assess inter-group differences in blood pressure or thirst metrics .
Q. How can researchers conduct a literature review on this compound® applications in renewable energy systems?
- Methodological Answer : Use structured keyword combinations (e.g., "this compound® + PWM + thermal efficiency") in Google Scholar, filtering for peer-reviewed articles post-2014. Cross-reference technical manuals (e.g., RESOL’s this compound® CS/4 specifications) for hardware parameters like Pt1000 sensor inputs or PWM frequencies (1000 Hz) 16.
如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!09:58
Advanced Research Questions
Q. How do I resolve contradictory data on thermal efficiency between this compound® models with varying PWM outputs?
- Methodological Answer : Perform iterative qualitative analysis by: (a) Replicating experiments under standardized conditions (e.g., 100–240 V~ power supply, 0–40°C ambient temperature) ; (b) Using regression models to correlate PWM frequency (e.g., 1000 Hz in AX HE) with pump speed variability; (c) Applying the FLOAT method to refine hypotheses linking PWM settings to heat transfer rates .
Q. What methodologies optimize the integration of this compound® controllers with hybrid solar-conventional heating systems?
- Methodological Answer :
- Deploy this compound® MX or BX Plus for multi-sensor compatibility (e.g., FRHd humidity sensors) .
- Use VBus® interfaces to synchronize data logs across subsystems.
- Apply system-theoretic analysis to evaluate relay capacities (e.g., 4 A at 240 V~) and fail-safe mechanisms during load fluctuations .
Q. How can I design a study to assess the impact of this compound® CS/4’s heat measurement accuracy in varying irradiance conditions?
- Methodological Answer :
- Equip systems with Grundfos Direct Sensors™ and CS10 irradiance sensors .
- Conduct time-series analyses under controlled irradiance levels (e.g., 200–1000 W/m²).
- Compare empirical data against theoretical models, adjusting for V40 flow meter pulse inputs and semiconductor relay response times .
Q. What strategies address ethical and technical challenges in customizing this compound® hardware for experimental setups?
- Methodological Answer :
- Follow ISO 9001 and TÜV protocols for hardware modifications (e.g., custom PWM adapters or silicone seals) .
- Document ethical compliance via IRB-approved consent forms if human participants are involved (e.g., dialysis studies), detailing data anonymization and privacy safeguards .
Data Analysis & Contradiction Management
Q. How should researchers statistically analyze temperature differentials in this compound®-regulated systems?
- Methodological Answer :
- Use paired t-tests for pre/post-intervention data (e.g., this compound® AX HE’s temperature limitation function).
- Apply heatmap visualizations to identify outliers in Pt1000 sensor datasets, referencing baseline metrics like standby power (0.39 W for AX HE) .
Q. What frameworks reconcile discrepancies in pump efficiency metrics across this compound® SL and SLT models?
- Methodological Answer :
- Conduct sensitivity analysis on variables such as Lightwheel® rotary actuator precision or MicroSD data logging rates .
- Employ mixed-methods triangulation, combining quantitative pump performance data with qualitative user feedback on interface usability .
Experimental Design & Validation
Q. How do I validate the scalability of this compound®-based thermal systems for large-scale research applications?
- Methodological Answer :
- Test this compound® BX Plus or MX in modular setups, incrementally adding collectors (max 2000 m altitude compliance) .
- Use hydraulic emulators to simulate load stresses and validate fail-safe triggers (e.g., IP 22 protection against water ingress) .
Tables for Quick Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
